Technical details regarding its synthesis include:
The synthesis process is crucial for ensuring that CC214-2 maintains its desired pharmacological properties while minimizing off-target effects .
CC214-2 has a molecular formula of and a molecular weight of approximately 383.45 g/mol. The structure features several key components that contribute to its activity:
Molecular modeling studies have provided insights into the binding conformation of CC214-2 within the mTOR active site, highlighting critical interactions that underpin its inhibitory activity .
CC214-2 undergoes several chemical reactions upon administration:
These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of CC214-2 in biological systems .
CC214-2 exerts its effects primarily through the inhibition of mTOR signaling pathways. The mechanism involves:
Research indicates that CC214-2 not only inhibits tumor cell proliferation but also induces autophagy, which can paradoxically protect cells from death under certain conditions. Understanding this dual role is crucial for optimizing therapeutic strategies using CC214-2 .
The physical and chemical properties of CC214-2 are essential for its development as a therapeutic agent:
These properties influence how CC214-2 can be administered and how effectively it can reach target tissues .
CC214-2 holds significant promise in scientific research and clinical applications:
The continued exploration of CC214-2's efficacy and safety profiles will be critical in determining its future role in cancer therapeutics .
The mechanistic target of rapamycin (mTOR) kinase serves as a central regulator of cell growth, proliferation, survival, and metabolism by integrating signals from growth factors, nutrients, energy status, and cellular stressors. mTOR functions within two structurally and functionally distinct multiprotein complexes: mTOR complex 1 (mTOR complex 1) and mTOR complex 2 (mTOR complex 2). The composition and core functions of these complexes are detailed in Table 1.
Table 1: Core Components and Functions of mTOR Complexes
Complex | Core Components | Key Regulatory Functions | Upstream Activators |
---|---|---|---|
mTOR complex 1 | mTOR, regulatory-associated protein of mTOR, mammalian lethal with sec-13 protein 8, proline-rich Akt substrate 40 kDa, DEP domain containing mTOR-interacting protein | Regulation of protein synthesis via ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E binding protein 1; suppression of autophagy; lipid synthesis; glycolytic metabolism | Growth factors (insulin, insulin-like growth factor 1), amino acids (leucine, arginine), cellular energy status (AMP-activated protein kinase) |
mTOR complex 2 | mTOR, rapamycin-insensitive companion of mTOR, mammalian lethal with sec-13 protein 8, mammalian stress-activated protein kinase interacting protein 1, DEP domain containing mTOR-interacting protein | Phosphorylation of Akt at Ser473; cytoskeletal organization; regulation of cell survival and metabolism; activation of protein kinase C isoforms | Growth factors, insulin receptor substrate 1, ribosomes |
Dysregulation of the phosphatidylinositol 3-kinase/protein kinase B/mTOR signaling axis represents a hallmark of numerous cancers. Oncogenic activation occurs through multiple mechanisms, including:
The pathological consequences of mTOR hyperactivation in oncology include increased protein translation of oncogenic mRNAs (e.g., cyclin D1, c-MYC), enhanced glycolytic metabolism (the Warburg effect), angiogenesis via hypoxia-inducible factor 1 alpha induction, and evasion of autophagy-mediated tumor suppression [4] [5]. In glioblastoma, mTOR pathway hyperactivation occurs in nearly 90% of tumors, commonly through epidermal growth factor receptor amplification coupled with phosphatase and TENsin homolog loss [2].
First-generation mTOR inhibitors, known as rapalogs (e.g., sirolimus, everolimus, temsirolimus), function as allosteric inhibitors that specifically target mTOR complex 1 when bound to FK506 binding protein 12. While clinically approved for specific cancer indications, rapalogs exhibit significant limitations:
Table 2: Comparative Mechanisms of mTOR Inhibitor Classes
Inhibitor Class | Mechanism | mTOR complex 1 Inhibition | mTOR complex 2 Inhibition | Key Limitations |
---|---|---|---|---|
Rapalogs (e.g., Everolimus) | Allosteric inhibition via FK506 binding protein 12 binding | Partial (differential substrate effects) | None (acute); possible with chronic dosing | Feedback activation, incomplete suppression of eukaryotic translation initiation factor 4E binding protein 1 |
ATP-competitive inhibitors (e.g., CC214-2) | Catalytic site competition preventing ATP binding | Complete (all substrates) | Complete | Induction of cytoprotective autophagy |
These limitations prompted development of ATP-competitive mTOR kinase inhibitors that target the catalytic site of mTOR within both complexes. CC214-2 exemplifies this class, exhibiting potent and simultaneous inhibition of mTOR complex 1 and mTOR complex 2 kinase activities [2] [4]. Preclinical studies demonstrate that CC214 compounds:
The structural basis for mTOR inhibition by CC214-2 derives from its capacity to compete with ATP binding within the kinase catalytic cleft. mTOR contains an N-terminal cluster of huntingtin, elongation factor 3, protein phosphatase 2A, and target of rapamycin 1 repeats, followed by focal adhesion targeting, FK506 binding protein 12-rapamycin binding, kinase, and focal adhesion targeting carboxy-terminal domains [6]. The kinase domain adopts a bilobal architecture characteristic of protein kinases, with the ATP-binding pocket situated between the N-lobe and C-lobe.
CC214-2 binds the active (DFG-in) conformation of mTOR through specific molecular interactions:
Structural analyses comparing CC214 compounds to earlier ATP-competitive inhibitors (e.g., Torin, PP242) reveal distinct interactions within the catalytic site that confer improved kinase selectivity and potency [6]. Unlike dual phosphoinositide 3-kinase/mTOR inhibitors, CC214-2 exhibits high selectivity for mTOR kinase, minimizing off-target toxicities associated with phosphoinositide 3-kinase inhibition [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1